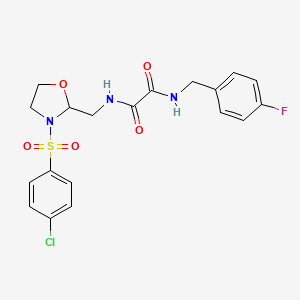

![molecular formula C20H23N3O4S2 B2491292 Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate CAS No. 877653-80-0](/img/structure/B2491292.png)

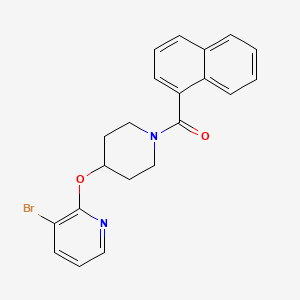

Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate is a compound of interest due to its complex molecular structure, which incorporates elements such as a thieno[3,2-d]pyrimidin-2-yl)thio group, suggesting potential pharmacological or material applications.

Synthesis Analysis

The synthesis of complex molecules similar to ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate often involves multi-step reactions, starting from simpler precursors like ethyl acetate and various amine derivatives. For example, compounds with a thieno[2,3-d]pyrimidine scaffold are synthesized through condensation reactions involving cyanothioacetamide and chloroacetate esters, followed by cyclization (Hossan et al., 2012).

Molecular Structure Analysis

Molecular structure analysis, through techniques such as X-ray crystallography, provides insights into the arrangement of atoms within a molecule and its electronic structure, which is crucial for understanding its chemical reactivity and physical properties. For closely related compounds, X-ray crystallography has revealed detailed structural features, including bond lengths, angles, and conformational aspects (Cai et al., 2006).

Chemical Reactions and Properties

Compounds with a thieno[3,2-d]pyrimidin scaffold participate in various chemical reactions, reflecting their reactivity towards nucleophiles, electrophiles, and ability to undergo cyclization and substitution reactions. These reactions are pivotal for modifying the compound for specific applications or synthesizing derivatives with enhanced properties (Kostenko et al., 2008).

Scientific Research Applications

Synthesis Techniques and Reactivity

Ultrasonic-Assisted Synthesis : Ultrasonic-assisted synthesis has been employed for the efficient preparation of dihydropyrimidinone derivatives, which are key intermediates in the synthesis of thiazolo[3,2-a]pyrimidine derivatives. This method offers excellent yields in short reaction times at room temperature, which may be relevant for the synthesis of compounds similar to Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate (Darehkordi & Ghazi, 2015).

Anti-HIV Activity : Derivatives of pyrimidin-4(3H)-one, with structural similarities to the compound , have shown virus-inhibiting properties, particularly against type 1 human immunodeficiency virus (HIV-1), suggesting potential research applications in the development of antiviral agents (Novikov, Ozerov, Sim, & Buckheit, 2004).

Antitumor Activity : Synthesis and evaluation of new thieno[3,2-d]pyrimidine derivatives have indicated potent anticancer activity against various human cancer cell lines, highlighting the potential of similar compounds in oncological research (Hafez & El-Gazzar, 2017).

Reactivity and Derivative Formation : Research into the reactivity of 3-amino-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones with various reagents has provided insights into the synthesis of tricyclic compounds containing aliphatic, aromatic, or heteroaromatic fragments. Such studies contribute to the broader understanding of how derivatives of complex molecules like Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate can be synthesized and modified (Kostenko et al., 2007).

properties

IUPAC Name |

ethyl 2-[[2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S2/c1-4-27-17(25)10-21-16(24)11-29-20-22-15-5-6-28-18(15)19(26)23(20)14-8-12(2)7-13(3)9-14/h7-9H,4-6,10-11H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTGKWZZOPTALZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)SCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2491213.png)

![2-{[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2491216.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B2491222.png)

![3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491223.png)

![Diethyl 2-[(8-quinolinylamino)methylene]malonate](/img/structure/B2491224.png)

![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone](/img/structure/B2491232.png)